molecular formula C9H5Cl2N B1321881 3,7-Dichloroisoquinoline CAS No. 82117-22-4

3,7-Dichloroisoquinoline

Cat. No. B1321881
CAS RN: 82117-22-4
M. Wt: 198.05 g/mol
InChI Key: AIVIPOZILKFREN-UHFFFAOYSA-N
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Description

The compound 3,7-Dichloroisoquinoline is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound is structurally related to quinoline and is characterized by the presence of chlorine atoms at the 3 and 7 positions of the isoquinoline ring system. Isoquinoline derivatives have been extensively studied due to their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, antinociceptive, and antiplasmodial properties .

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides involves the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine as a catalyst . Another approach includes palladium-catalyzed reactions such as Buchwald/Hartwig amination followed by an intramolecular Heck-type reaction, or a combination of Suzuki arylation with an intramolecular nitrene insertion . These methods provide efficient routes to synthesize chloroquinoline derivatives with potential pharmacological activities.

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and Mass spectrometry. Single-crystal X-ray diffraction studies can also be employed to determine the crystal structure, as seen in the case of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC), which exhibits a three-dimensional supramolecular network stabilized by C-H…π and π-π interactions . The presence of chlorine atoms in the molecule can influence the electronic distribution and reactivity of the compound.

Chemical Reactions Analysis

Chloroquinoline derivatives can undergo various chemical reactions, including substitution reactions where the chlorine atom can be replaced by other functional groups. For example, the chloro group in the 7-position can be substituted using amino alcohols to yield novel analogues of antimalarial drugs . The reactivity of the chlorine atoms also allows for the potential modification of the isoquinoline core to generate compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,7-Dichloroisoquinoline derivatives, such as solubility, melting point, and stability, are influenced by the presence of the chlorine atoms and the overall molecular structure. These properties are crucial for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics. Computational studies can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, comparing them with standard drugs to assess their potential as therapeutic agents .

Scientific Research Applications

  • Anticancer Properties and Topoisomerase I Inhibition

    • 7-azaindenoisoquinolines, including derivatives of 3,7-Dichloroisoquinoline, show potent cytotoxicity in human cancer cell cultures and inhibit topoisomerase I (Top1). These compounds can produce significant DNA damage in cancer cells, with some demonstrating moderate inhibitory activities against DNA damage repair enzymes, TDP1 and TDP2 (Elsayed et al., 2017).
  • Repurposing for Infectious/Noninfectious Diseases

    • Research on Chloroquine (CQ), a derivative of 3,7-Dichloroisoquinoline, suggests its repurposing for the management of various diseases. Efforts to develop compounds based on the CQ scaffold aim to maximize the therapeutic potential of this class, with applications in infectious and noninfectious diseases, including cancer (Njaria et al., 2015).
  • Synthesis of Chiral Compounds

    • The synthesis of axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes, derived from 1,3-dichloroisoquinoline, demonstrates its role in creating chiral biaryl skeletons for potential applications in asymmetric catalysis and material science (Grande-Carmona et al., 2015).
  • Antinociceptive, Anti-inflammatory, and Anticonvulsant Applications

    • 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized using derivatives of 3,7-Dichloroisoquinoline, have shown potential in antinociceptive, anti-inflammatory, and anticonvulsant activities. These compounds demonstrate efficacy in models of acute pain and seizure disorders (Wilhelm et al., 2014).
  • Chemotherapy Sensitization in Cancer Treatment

    • CQ and its derivatives, including those based on 3,7-Dichloroisoquinoline structure, enhance the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs and radiation. These compounds have been studied for their potential to sensitize cancer cells to various anticancer treatments (Maycotte et al., 2012).
  • Antileishmanial and Antitubercular Agents

    • Synthesis of 4-aminoquinoline analogues, including those derived from 3,7-Dichloroisoquinoline, and their platinum(II) complexes, have shown promising antituberculosis and antileishmanial activities. These compounds represent potential therapeutic agents for infectious diseases like tuberculosis and leishmaniasis (Carmo et al., 2011).
  • Synthesis of Novel Quinoline-Chalcogenium Compounds

    • The synthesis and antioxidant properties of novel quinoline-chalcogenium compounds, derived from 4,7-dichloroquinoline, have been explored for potential antioxidative effects, suggesting applications in oxidative stress-related conditions and diseases (Savegnago et al., 2013).
  • Inhibitory Activities in Pharmacological Applications

    • Compounds like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline exhibit potent inhibitory properties against enzymes like phenylethanolamine N-methyltransferase, suggesting therapeutic potential in various pharmacological contexts (Demarinis et al., 1981).

Safety And Hazards

3,7-Dichloroisoquinoline is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

3,7-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVIPOZILKFREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607929
Record name 3,7-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dichloroisoquinoline

CAS RN

82117-22-4
Record name 3,7-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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